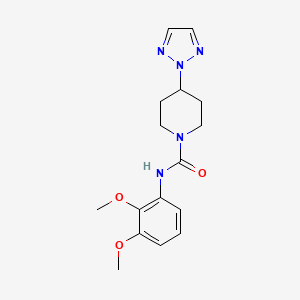

![molecular formula C14H10Cl2N4OS B2641944 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one CAS No. 1419794-21-0](/img/structure/B2641944.png)

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

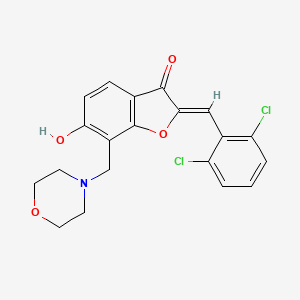

The compound “6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one” is a complex organic molecule. It contains a pyrimido[4,5-D]pyridazin-5(6H)-one core, which is a type of bicyclic [6 + 6] system . This core is substituted with a 2,6-dichlorophenyl group, a methyl group, and a methylthio group .

Synthesis Analysis

The synthesis of such compounds generally involves several steps, including the formation of the pyrimido[4,5-D]pyridazin-5(6H)-one core and the introduction of the substituents . The exact synthesis method would depend on the starting materials and the specific conditions used .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimido[4,5-D]pyridazin-5(6H)-one core and the substituents. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the methylthio group might participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound is a part of the pyrimido[4,5-d]pyridazine class, which is notable for its diverse applications in chemical synthesis and the development of novel derivatives with potential biological activities. A foundational aspect of research involving this compound focuses on its synthesis and subsequent reactions to produce novel derivatives. For instance, research has shown the synthesis of pyrimido[4,5-c]pyridazine derivatives through reactions involving potassium thiocyanate and aromatic amines, leading to the formation of various s-triazolo derivatives. This process highlights the compound's role in creating new chemical entities with potentially unique properties (Moneam, 2004).

Application in Drug Discovery

In the realm of medicinal chemistry, derivatives of the pyrimido[4,5-d]pyridazin-5(6H)-one scaffold have been explored for their therapeutic potential. A notable application is the discovery of VX-745, a selective inhibitor of p38α kinase, showcasing the compound's utility in developing treatments for inflammation. The structural information from enzyme-ligand complexes guided the selection of screening compounds, demonstrating the compound's significance in the drug discovery process (Duffy et al., 2011).

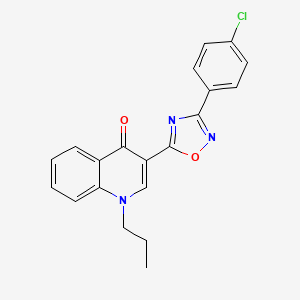

Development of Dyes and Colorants

Another interesting application of pyrimido[4,5-d]pyridazin-5(6H)-one derivatives is in the synthesis of disperse dyes for textile applications. These compounds have been applied to polyester fiber, demonstrating a range of hues from orange-yellow to orange-red. This application underlines the versatility of the compound beyond pharmaceuticals, extending its utility to materials science and industrial applications (Deeb et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrimido[4,5-d]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4OS/c1-7-11-8(6-17-14(18-11)22-2)13(21)20(19-7)12-9(15)4-3-5-10(12)16/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGUVOVPEOQPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CN=C(N=C12)SC)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2641872.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)